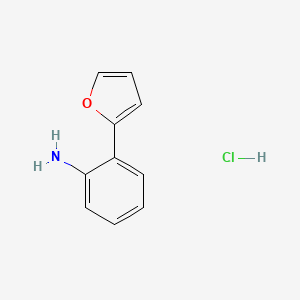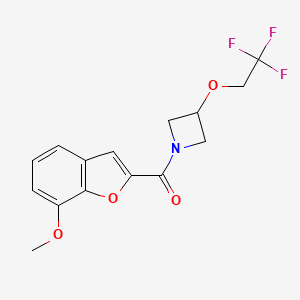![molecular formula C22H20ClN5OS B2408420 (4-(4-clorobenzo[d]tiazol-2-il)piperazin-1-il)(5-metil-1-fenil-1H-pirazol-4-il)metanona CAS No. 1171350-46-1](/img/structure/B2408420.png)
(4-(4-clorobenzo[d]tiazol-2-il)piperazin-1-il)(5-metil-1-fenil-1H-pirazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures, including a benzo[d]thiazole and a pyrazole ring. This compound has garnered interest in scientific research due to its potential biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in the treatment of diseases involving the central nervous system or inflammatory conditions.
Industry: : It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. Thiazole derivatives, like the one present in this compound, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Cellular Effects
The compound has been shown to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
The compound is involved in various metabolic pathways This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
The compound is transported and distributed within cells and tissues This includes interactions with transporters or binding proteins, and effects on its localization or accumulation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. Key steps might include:
Formation of benzo[d]thiazole: : This can be achieved by cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of piperazine: : The benzo[d]thiazole core is then reacted with piperazine to form the piperazinyl derivative.
Coupling with pyrazole: : The final step involves the reaction of the piperazinyl derivative with 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic steps for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the thiazole or pyrazole rings to introduce functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of heterocyclic structures. Similar compounds might include other thiazole or pyrazole derivatives, but the presence of both rings in a single molecule sets it apart. Some similar compounds include:
Thiazole derivatives: : Used in various pharmaceuticals and agrochemicals.
Pyrazole derivatives: : Known for their anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-17(14-24-28(15)16-6-3-2-4-7-16)21(29)26-10-12-27(13-11-26)22-25-20-18(23)8-5-9-19(20)30-22/h2-9,14H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXBXLABWRZTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)


![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)

![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
![(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2408352.png)

![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)

